2-(2-amino-5-chlorophenyl)-octahydro-1H-isoindole-1,3-dione

Description

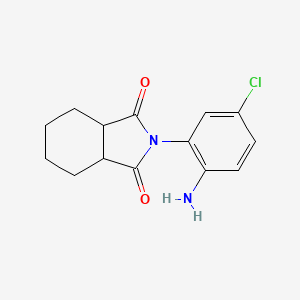

2-(2-Amino-5-chlorophenyl)-octahydro-1H-isoindole-1,3-dione is a phthalimide derivative characterized by a bicyclic octahydro-isoindole-dione core substituted with a 2-amino-5-chlorophenyl group.

Properties

IUPAC Name |

2-(2-amino-5-chlorophenyl)-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15ClN2O2/c15-8-5-6-11(16)12(7-8)17-13(18)9-3-1-2-4-10(9)14(17)19/h5-7,9-10H,1-4,16H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDLGEEURYFHQDJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2C(C1)C(=O)N(C2=O)C3=C(C=CC(=C3)Cl)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-amino-5-chlorophenyl)-octahydro-1H-isoindole-1,3-dione can be achieved through several methods. One common approach involves the reduction of isoxazole using iron powder in the presence of toluene and muriatic acid . Another method includes the condensation of o-fluorobenzoyl chloride with parachloroanilinum under high temperature and the action of zinc chloride .

Industrial Production Methods

In industrial settings, the production of high-purity this compound involves the use of advanced techniques to ensure high yield and purity. For instance, the use of zinc chloride processed by low-temperature dehydration has been shown to increase the yield coefficient and reduce impurities .

Chemical Reactions Analysis

Types of Reactions

2-(2-amino-5-chlorophenyl)-octahydro-1H-isoindole-1,3-dione undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents such as manganese dioxide.

Reduction: Common reducing agents include lithium aluminium hydride.

Substitution: This compound can participate in substitution reactions, particularly involving the amino and chlorine groups.

Common Reagents and Conditions

Oxidation: Manganese dioxide is often used as an oxidizing agent.

Reduction: Lithium aluminium hydride is a common reducing agent.

Substitution: Various reagents can be used depending on the desired substitution, such as chloroacetyl chloride for acylation reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, the acylation of this compound with cyclo-propanecarbonyl chloride can lead to the formation of benzodiazepine derivatives .

Scientific Research Applications

2-(2-amino-5-chlorophenyl)-octahydro-1H-isoindole-1,3-dione has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound’s derivatives are studied for their potential biological activities.

Medicine: It is a precursor in the synthesis of benzodiazepines, which are used as anxiolytics and sedatives.

Industry: The compound is used in the production of high-purity chemicals for pharmaceutical applications.

Mechanism of Action

The mechanism of action of 2-(2-amino-5-chlorophenyl)-octahydro-1H-isoindole-1,3-dione involves its interaction with specific molecular targets and pathways. For instance, its derivatives, such as benzodiazepines, act on the central nervous system by enhancing the effect of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor . This leads to sedative, anxiolytic, and muscle relaxant effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The pharmacological and physicochemical properties of isoindole-1,3-dione derivatives vary significantly based on substituents. Below is a comparative analysis with key analogs:

Table 1: Structural and Functional Comparison of Isoindole-1,3-dione Derivatives

Key Observations:

Substituent-Driven Activity: The hydrazono-ethyl group in Compound 12 enhances antimicrobial activity, likely through interactions with bacterial membranes or enzymes . Triazolidine-thione (13c) and sulfonamide-hydrazine (17c) groups correlate with antioxidant and anti-inflammatory effects, respectively, suggesting substituent-specific targeting .

Impact of Chloro-Amino Substitution: The 2-amino-5-chlorophenyl group in the target compound may improve solubility and hydrogen-bonding capacity compared to non-polar substituents (e.g., triazolidine-thione).

This suggests that the target compound may share this safety profile, though experimental validation is required .

Mechanistic and Structural Insights

- Hydrogen-Bonding Networks: The amino group in the target compound may participate in directional hydrogen bonds, influencing crystal packing (as per Etter’s graph-set analysis) or binding to biological targets like kinases or proteases .

Biological Activity

2-(2-amino-5-chlorophenyl)-octahydro-1H-isoindole-1,3-dione is a complex organic compound notable for its structural features, including an amino group and a chlorine atom on a phenyl ring. This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities, particularly in anticancer and antimicrobial applications.

| Property | Value |

|---|---|

| IUPAC Name | 2-(2-amino-5-chlorophenyl)-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione |

| Molecular Formula | C14H15ClN2O2 |

| Molecular Weight | 278.74 g/mol |

| CAS Number | 954254-92-3 |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Its derivatives have been shown to enhance the effects of neurotransmitters such as gamma-aminobutyric acid (GABA) at the GABA-A receptor, which is crucial for its anxiolytic properties. Additionally, structural modifications can significantly influence its anticancer activity by affecting cellular pathways involved in tumor growth and proliferation.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, derivatives of isoindole-1,3-dione have demonstrated significant inhibitory effects on cancer cell lines such as A549 (lung adenocarcinoma), HeLa (cervical cancer), and HT-29 (colorectal cancer) cells.

A study evaluated the cytotoxicity of various isoindole derivatives against A549 cells using the MTT assay. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range, suggesting potent anticancer activity . In vivo studies using xenograft models further confirmed these findings, where treated mice showed reduced tumor sizes compared to control groups.

Antimicrobial Activity

Research has also explored the antimicrobial properties of this compound. Halogenation of isoindole derivatives has been associated with enhanced antimicrobial efficacy against a range of bacterial strains. Preliminary results indicate that modifications can improve both bactericidal and fungicidal activities .

Case Studies

-

Cytotoxicity Evaluation :

- Objective : To assess the anticancer properties of this compound derivatives.

- Method : MTT assay was performed on A549 cell lines.

- Findings : Derivatives showed significant inhibition of cell viability with IC50 values ranging from 10 to 20 µM.

- : The compound exhibits promising potential as an anticancer agent.

-

In Vivo Efficacy :

- Objective : To evaluate the therapeutic potential in a nude mouse model.

- Method : Mice were injected with A549 cells and treated with compound derivatives.

- Findings : Tumor growth was significantly inhibited in treated groups compared to controls over a 60-day period.

- : Supports further development for therapeutic applications in oncology .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.